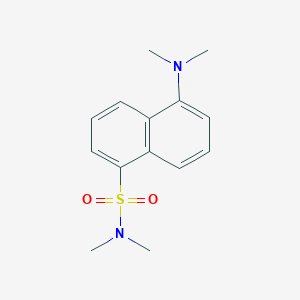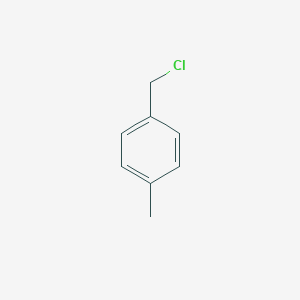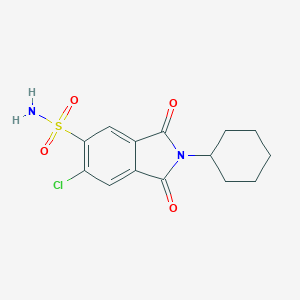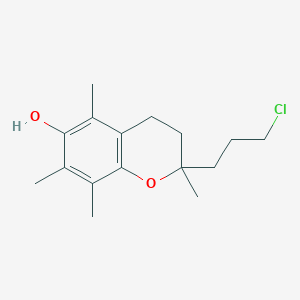![molecular formula C16H32O3 B047565 [2-(Dodecyloxy)ethoxy]acetaldehyde CAS No. 202408-13-7](/img/structure/B47565.png)
[2-(Dodecyloxy)ethoxy]acetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“[2-(Dodecyloxy)ethoxy]acetaldehyde” is a chemical compound with the molecular formula C16H32O3 . It has an average mass of 272.423 Da and a monoisotopic mass of 272.235138 Da .
Molecular Structure Analysis
The molecule contains a total of 50 bonds. There are 18 non-H bonds, 1 multiple bond, 16 rotatable bonds, 1 double bond, 1 aldehyde (aliphatic), and 2 ethers (aliphatic) .Scientific Research Applications
Cataluminescence Gas Sensing
Polyoxyethylene(23)LauricAcid: has been utilized in the development of cataluminescence (CTL) gas sensors . These sensors are designed to detect acetaldehyde, a known carcinogen, with high sensitivity and selectivity . The CTL sensor based on flower-like molybdenum disulfide (MoS2) demonstrates a fast response time, making it suitable for rapid detection applications.
Biofuel Production
The compound has been implicated in studies focusing on biofuel production , specifically in the artificial synthesis of higher-order alcohols like acetoin, 2,3-butanediol, and 2-butanol from ethanol . This represents an environmentally-friendly approach to upgrading bio-ethanol for use in transportation and other industries.
Photocatalytic Decomposition
Research has shown that Polyoxyethylene(23)LauricAcid can be applied in photocatalytic decomposition processes. It enhances the photocatalytic activity for the decomposition of acetaldehyde, which is beneficial for environmental purification and chemical synthesis applications .
Pharmaceutical Quality Tests and Assays
As a USP reference standard, Polyoxyethylene(23)LauricAcid is used in pharmaceutical quality tests and assays to determine the strength, quality, purity, and identity of pharmaceutical products . This ensures that medications meet the highest standards for patient safety and efficacy.
Surfactant in Biochemistry
In biochemistry, Polyoxyethylene(23)LauricAcid serves as a nonionic surfactant. It’s used in various biochemical applications, including the formation of microemulsions and as a “green” modifier in micellar liquid chromatography . Its properties make it valuable for analytical and preparative processes in the lab.
Chemical Reagent in Research
This compound is also manufactured and distributed as a chemical reagent for research use. It’s utilized in various scientific studies due to its consistent quality and defined properties, which are crucial for experimental accuracy and reproducibility .
properties
IUPAC Name |
2-(2-dodecoxyethoxy)acetaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O3/c1-2-3-4-5-6-7-8-9-10-11-13-18-15-16-19-14-12-17/h12H,2-11,13-16H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBMJBXKQUMBZRZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOCCOCC=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.42 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(Dodecyloxy)ethoxy]acetaldehyde | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Ethyl{4-[2-(4-nitrophenyl)ethenyl]phenyl}amino)ethan-1-ol](/img/structure/B47483.png)








![(1R,3S,5E)-5-[(2E)-2-[(3aS,7aR)-1-(6,6-difluoro-7-hydroxy-7-methyloctan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B47505.png)
![(6R)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol](/img/structure/B47506.png)

